Cas no 857475-91-3 (6-Ethoxypyrimidine-2,4(1H,3H)-dione)
6-Ethoxypyrimidine-2,4(1H,3H)-dione Chemical and Physical Properties
Names and Identifiers
-
- 6-Ethoxypyrimidine-2,4(1H,3H)-dione
- 6-Ethoxy-2,4(1H,3H)-pyrimidinedione
- 6-ethoxy-1H-pyrimidine-2,4-dione
- F88826
- 857475-91-3
- DB-369285
-
- Inchi: 1S/C6H8N2O3/c1-2-11-5-3-4(9)7-6(10)8-5/h3H,2H2,1H3,(H2,7,8,9,10)
- InChI Key: PPVBIBBPUZQUKI-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC(NC(N1)=O)=O
Computed Properties
- Exact Mass: 156.05349212g/mol
- Monoisotopic Mass: 156.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 67.4Ų
6-Ethoxypyrimidine-2,4(1H,3H)-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1254595-250mg |
6-Ethoxypyrimidine-2,4(1H,3H)-dione |
857475-91-3 | 95% | 250mg |
$125 | 2024-06-05 | |
| Cooke Chemical | BD8866655-100mg |
6-Ethoxypyrimidine-2,4(1H,3H)-dione |
857475-91-3 | 95+% | 100mg |
RMB 256.80 | 2025-02-21 | |
| Cooke Chemical | BD8866655-250mg |
6-Ethoxypyrimidine-2,4(1H,3H)-dione |
857475-91-3 | 95+% | 250mg |
RMB 436.00 | 2025-02-21 | |
| Cooke Chemical | BD8866655-1g |
6-Ethoxypyrimidine-2,4(1H,3H)-dione |
857475-91-3 | 95+% | 1g |
RMB 1176.00 | 2025-02-21 | |
| Aaron | AR01XCAY-100mg |
6-Ethoxypyrimidine-2,4(1H,3H)-dione |
857475-91-3 | 95% | 100mg |
$30.00 | 2025-02-12 | |
| Aaron | AR01XCAY-250mg |
6-Ethoxypyrimidine-2,4(1H,3H)-dione |
857475-91-3 | 95% | 250mg |
$51.00 | 2025-02-12 | |
| 1PlusChem | 1P01XC2M-100mg |
6-Ethoxypyrimidine-2,4(1H,3H)-dione |
857475-91-3 | 95+% | 100mg |
$49.00 | 2024-04-21 | |
| 1PlusChem | 1P01XC2M-250mg |
6-Ethoxypyrimidine-2,4(1H,3H)-dione |
857475-91-3 | 95+% | 250mg |
$83.00 | 2024-04-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769206-100mg |
6-Ethoxypyrimidine-2,4(1H,3H)-dione |
857475-91-3 | 98% | 100mg |
¥271.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769206-250mg |
6-Ethoxypyrimidine-2,4(1H,3H)-dione |
857475-91-3 | 98% | 250mg |
¥531.00 | 2024-07-28 |
6-Ethoxypyrimidine-2,4(1H,3H)-dione Suppliers
6-Ethoxypyrimidine-2,4(1H,3H)-dione Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 6-Ethoxypyrimidine-2,4(1H,3H)-dione
Research Brief on 6-Ethoxypyrimidine-2,4(1H,3H)-dione (CAS: 857475-91-3): Recent Advances and Applications
6-Ethoxypyrimidine-2,4(1H,3H)-dione (CAS: 857475-91-3) is a pyrimidine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This compound serves as a key intermediate in the synthesis of nucleoside analogs and other bioactive molecules. Recent studies have explored its potential in antiviral, anticancer, and antimicrobial therapies, leveraging its unique chemical properties and structural features.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for novel antiviral agents targeting RNA-dependent RNA polymerases. Researchers modified the ethoxy group at position 6 to create a series of analogs with improved binding affinity to viral enzymes. The study reported promising in vitro results against several RNA viruses, with one derivative showing 85% inhibition of viral replication at nanomolar concentrations.
In the field of oncology, a recent patent application (WO2023056789) disclosed the use of 6-Ethoxypyrimidine-2,4(1H,3H)-dione derivatives as potent inhibitors of DNA methyltransferases. The lead compound from this series exhibited significant demethylating activity in cancer cell lines, with particular efficacy against hematological malignancies. Mechanistic studies revealed that these compounds induce re-expression of tumor suppressor genes silenced by hypermethylation.
From a synthetic chemistry perspective, advancements have been made in the production and purification of 6-Ethoxypyrimidine-2,4(1H,3H)-dione. A 2024 publication in Organic Process Research & Development described an improved synthetic route with higher yield (78% vs previous 52%) and reduced environmental impact through solvent optimization. The new process also addresses previous challenges with byproduct formation during the ethoxylation step.
Pharmacokinetic studies of related derivatives have provided insights into the metabolic stability of this scaffold. Research indicates that the ethoxy group contributes to favorable absorption characteristics while maintaining sufficient metabolic stability for therapeutic applications. However, structure-activity relationship studies suggest that modifications at the N1 and N3 positions may be necessary to optimize tissue distribution for specific therapeutic indications.
Current challenges in the development of 6-Ethoxypyrimidine-2,4(1H,3H)-dione-based therapeutics include improving selectivity against off-target effects and addressing potential solubility limitations in formulation development. Ongoing research is exploring prodrug approaches and nanoparticle delivery systems to overcome these limitations while maintaining the compound's advantageous pharmacological properties.
Future directions for research on this compound include exploration of its potential in combination therapies, particularly in the context of antimicrobial resistance and cancer immunotherapy. Preliminary data suggest synergistic effects when combined with certain checkpoint inhibitors or antibiotic adjuvants, though these findings require further validation in more complex biological systems.
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